Journal Name:Protection of Metals and Physical Chemistry of Surfaces
Journal ISSN:2070-2051
IF:0.943
Journal Website:http://www.springer.com/materials/surfaces+interfaces/journal/11124
Year of Origin:0
Publisher:Pleiades Publishing
Number of Articles Per Year:167
Publishing Cycle:Bimonthly
OA or Not:Not
El-Numodis: a new tool to model dislocation and surface interactions
Protection of Metals and Physical Chemistry of Surfaces ( IF 0.943 ) Pub Date: 2023-05-16 , DOI: 10.1088/1361-651x/acd01b
While surfaces are known to have a limited impact on the mechanical properties of crystalline materials at the macroscopic scale, they play a key role at small-scale behaving alternatively as sources or sinks of various plastic deformation processes. In this study, we present a new tool called El-Numodis that relies on the superposition method to couple the discrete dislocation dynamics code Numodis to Elmer, an open-source finite-element-modeling tool. After few years of development, El-Numodis allows now for the simulation of small-scale object deformation and mechanical properties based on a large set of surface-related processes including stress-free boundaries, mirrored dislocations and a Monte-Carlo based dislocation nucleation mechanism. Here we present the main features of the code as well as numerical test-cases and benchmarks going from classical boundary value problems to tensile tests on model thin film.
Detail
Non-self-similar grain growth by zero-temperature Potts model
Protection of Metals and Physical Chemistry of Surfaces ( IF 0.943 ) Pub Date: 2023-02-20 , DOI: 10.1088/1361-651x/acba38
Self-similar coarsening, a well-researched aspect of normal grain growth, is a key component of grain growth theories and visible in mesoscopic simulations of ideal grain growth. One particular simulation algorithm is the Potts model, which can be used to perform a thorough investigation of the temporal evolution of polycrystalline microstructures. Used with carefully selected parameters, the Potts model recreates normal grain growth quite accurately. One specific feature necessary to reach this goal is the simulation temperature, i.e. simulation thermal energy. It prevents grain boundaries from aligning along the underlying simulation lattice. Nevertheless, there are still today many researchers who implement classical zero-temperature Potts model simulations—often for reasons of simplification and/or modeling speed. In the current study, we show in detail the negative effect of setting the simulation temperature to zero. As a result, a unique type of non-self-similar coarsening is observed, where, e.g. the von Neumann–Mullins-relation shows unexpected time-dependent behavior. Hence, this study can be understood as a blueprint on why not to use a zero-temperature Potts model.
Detail
Mixing effect in Zr–Cu metallic liquids
Protection of Metals and Physical Chemistry of Surfaces ( IF 0.943 ) Pub Date: 2022-11-04 , DOI: 10.1088/1361-651x/ac9d56
Understanding the mixing properties of liquids is important to design new materials; however, the mechanism of mixing effect is unclear. In this work, the mixing effect of Zr–Cu metallic liquids has been investigated via molecular dynamics simulations. Various mixing properties including mixing enthalpy, (ΔH m) mixing volume (ΔV m), mixing coordination number (ΔZ m) and mixing diffusion coefficient (ΔD m) are studied in this work. Remarkably, it is found that all the mixing properties (ΔP m) can be described by a common equation, ΔP m = [aP (T) + bP (T)* (c Zr − c Cu)]*c Zr*c Cu. In addition, it is found that all the fitting coefficients of aP (T) and most of bP (T) show a quadratic dependence of temperature. Moreover, it is found that ΔH m, ΔV m and ΔD m show linear correlations with each other at high temperatures, revealing close correlation between the thermodynamic and dynamic properties in metallic liquids. Our results are helpful to understand the mixing effects in metallic liquids.
Detail
Phase stability and precipitation modeling in neutron irradiated Zr–2% Nb alloy
Protection of Metals and Physical Chemistry of Surfaces ( IF 0.943 ) Pub Date: 2022-09-22 , DOI: 10.1088/1361-651x/ac8fad
Precipitation at thermal treatment and radiation induced precipitation in zirconium alloy with low concentration of Nb is studied. A corresponding phase field model by taking into account ballistic mixing and dynamics of point defects with their sinks (dislocation loops) is developed. Analysis of precipitation dynamics and statistical distributions of precipitates with local rearrangement of non-equilibrium vacancies around precipitates is provided. It is shown that the competition between ballistic mixing and the thermodynamic force plays a major role in kinetics of radiation induced precipitation and precipitates dissolution. The estimation of mechanical properties of the material at irradiation at reactor conditions is provided.
Detail
Multi-physics simulation of mechano-electrochemical bidirectional coupling interaction of galvanic corrosion between Al alloy and 316L SS
Protection of Metals and Physical Chemistry of Surfaces ( IF 0.943 ) Pub Date: 2023-05-30 , DOI: 10.1088/1361-651x/acd70e
Due to the limitations of experimental testing in material size and time scale, this work presents a mechano-electrochemical bidirectional coupling finite element method (FEM) simulation model on account of mechanistic and corrosion kinetics understanding in Al alloy-316L SS galvanic couple. The galvanic corrosion behavior and anodic dissolution deformation of the couple in 3.5 wt.% NaCl solution were analyzed. The effect of external load on galvanic corrosion initiation and propagation was investigated based on Gutman’s theory. The FEM model reveals that the galvanic corrosion is connected with the mechanical damage and the stress concentration coefficient, and highlights the crucial role of corrosion defect in the mechanical behavior of Al alloy. The results show that the external force aggravates the galvanic corrosion at the defects, deteriorating the protection of corrosion products. The thickness of the Al (OH)3 deposition layer reflects the electrochemical reactivity at different positions on the anode surface. The mechanical damage occurs initially at the corrosion defect and then extends to the middle of the anode. The stress concentration coefficient at the center of the anode gradually exceeds the position of the corrosion defect, resulting in mechanical failure at this position.
Detail
A computational building block approach towards multiscale architected materials analysis and design with application to hierarchical metal metamaterials
Protection of Metals and Physical Chemistry of Surfaces ( IF 0.943 ) Pub Date: 2023-05-16 , DOI: 10.1088/1361-651x/accfb5
In this study we report a computational approach towards multiscale architected materials analysis and design. A particular challenge in modeling and simulation of materials, and especially the development of hierarchical design approaches, has been to identify ways by which complex multi-level material structures can be effectively modeled. One way to achieve this is to use coarse-graining approaches, where physical relationships can be effectively described with reduced dimensionality. In this paper we report an integrated deep neural network architecture that first learns coarse-grained representations of complex hierarchical microstructure data via a discrete variational autoencoder and then utilizes an attention-based diffusion model solve both forward and inverse problems, including a capacity to solve degenerate design problems. As an application, we demonstrate the method in the analysis and design of hierarchical highly porous metamaterials within the context of nonlinear stress–strain responses to compressive deformation. We validate the mechanical behavior and mechanisms of deformation using embedded-atom molecular dynamics simulations carried out for copper and nickel, showing good agreement with the design objectives.
Detail
Parallel simulation via SPPARKS of on-lattice kinetic and Metropolis Monte Carlo models for materials processing
Protection of Metals and Physical Chemistry of Surfaces ( IF 0.943 ) Pub Date: 2023-05-09 , DOI: 10.1088/1361-651x/accc4b
SPPARKS is an open-source parallel simulation code for developing and running various kinds of on-lattice Monte Carlo models at the atomic or meso scales. It can be used to study the properties of solid-state materials as well as model their dynamic evolution during processing. The modular nature of the code allows new models and diagnostic computations to be added without modification to its core functionality, including its parallel algorithms. A variety of models for microstructural evolution (grain growth), solid-state diffusion, thin film deposition, and additive manufacturing (AM) processes are included in the code. SPPARKS can also be used to implement grid-based algorithms such as phase field or cellular automata models, to run either in tandem with a Monte Carlo method or independently. For very large systems such as AM applications, the Stitch I/O library is included, which enables only a small portion of a huge system to be resident in memory. In this paper we describe SPPARKS and its parallel algorithms and performance, explain how new Monte Carlo models can be added, and highlight a variety of applications which have been developed within the code.
Detail
Setting the stage for materials simulation using acoustic metamaterials digital quantum analogue computing platforms
Protection of Metals and Physical Chemistry of Surfaces ( IF 0.943 ) Pub Date: 2022-10-20 , DOI: 10.1088/1361-651x/ac991e
We present a model of an externally driven acoustic metamaterial constituted of a nonlinear parallel array of coupled acoustic waveguides that supports logical phi-bits, classical analogues of quantum bits (qubit). Descriptions of correlated multiple phi-bit systems emphasize the importance of representations of phi-bit and multiple phi-bit vector states within the context of their corresponding Hilbert space. Experimental data are used to demonstrate the realization of the single phi-bit Hadamard gate and the phase shift gate. A three phi-bit system is also used to illustrate the development of multiple phi-bit gates as well as a simple quantum-like algorithm. These demonstrations set the stage for the implementation of a digital quantum analogue computing platform based on acoustic metamaterial that can implement quantum-like gates and may offer promise as an efficient platform for the simulation of materials.
Detail
Dislocation nucleation mechanisms during nanoindentation of concentrated FeNiCr alloys: unveiling the effects of Cr through molecular simulations
Protection of Metals and Physical Chemistry of Surfaces ( IF 0.943 ) Pub Date: 2022-11-04 , DOI: 10.1088/1361-651x/ac9d54
Fe-based alloys with high chromium and nickel concentrations are very attractive for efficient energy production in extreme operating conditions. We perform molecular dynamics (MD) simulations of nanoindentation on fcc FeNiCr multicomponent materials. Equiatomic FeNi, Fe55Ni19Cr26, and Fe74Ni8Cr18 are tested by using established interatomic potentials and similar conditions, for the elucidation of key dislocation nucleation mechanisms and interactions. Generally, we find that the presence of Cr in these alloys reduces the mobility of prismatic dislocation loops, and increases their area, regardless of crystallographic orientation. Dislocation nucleation and evolution is tracked during mechanical testing as a function of nanoindentation strain and Kocks–Mecking continuum modeling displays good agreement with MD findings. Furthermore, the analysis of geometrically necessary dislocations (GNDs) is consistent with the Ma–Clarke’s model at depths lower than 1.5 nm. The presence of Cr leads to a decrease of the GND density with respect to Cr-less FeNi samples, thus we find that Cr is critically responsible of increasing these alloys’ hardness. Post-indentation impression maps indicate that Ni–Fe–Cr compositions display strain localization and hardening due to high Cr concentration.
Detail
Object kinetic Monte Carlo modelling of irradiation microstructures with elastic interactions
Protection of Metals and Physical Chemistry of Surfaces ( IF 0.943 ) Pub Date: 2022-11-09 , DOI: 10.1088/1361-651x/ac9d57
Elastic interactions between point defects and sinks, such as dislocations and cavities, affect the diffusion of point defects and are responsible for some of the features observed in microstructures under irradiation. It is therefore necessary to include elastic interactions in kinetic simulations for a quantitative prediction of material properties. In this work a method is presented to accurately and efficiently evaluate the strain field in object kinetic Monte Carlo simulations. It can handle any strain field which is biharmonic, such as the one generated by a dislocation segment or a cavity in isotropic elasticity. A speed-up of several orders of magnitude is obtained compared to the direct summation over strain sources, so that simulations over experimental time scales can be performed within reasonable computation times. The case of a thin foil containing a high density of loops under irradiation is investigated. Loop growth rates are found to depend on the loop radius, as shown experimentally, but more complex effects due to the surrounding microstructure are also highlighted.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术4区 METALLURGY & METALLURGICAL ENGINEERING 冶金工程4区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
36.80 17 Science Citation Index Expanded Not
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